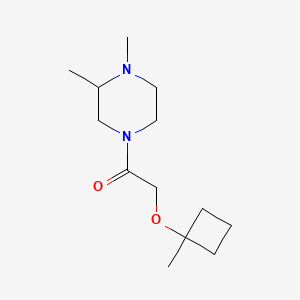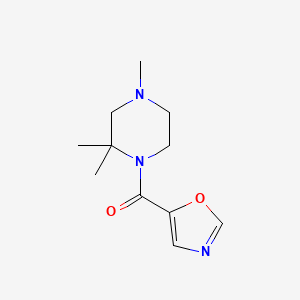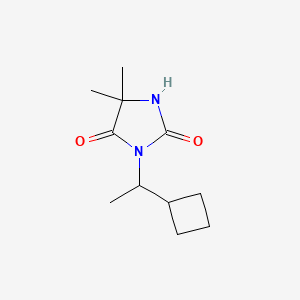![molecular formula C11H16N2O2 B7360545 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione acts as a competitive antagonist of mGluR1, blocking the binding of glutamate to the receptor and inhibiting its downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal activity.
Biochemical and Physiological Effects:
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. It has also been found to affect the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione in lab experiments is its selectivity for mGluR1, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo.
Future Directions
There are many potential future directions for research involving 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, including the investigation of its role in neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more selective and potent mGluR1 antagonists, and the exploration of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the complex interactions between different neurotransmitter systems and the role of mGluR1 in these processes.
Synthesis Methods
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of cyclopropylcyclopropane with sodium hydride, followed by the reaction with methyl 2-bromoacetate and imidazole. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, including pain, anxiety, depression, addiction, and neurodegenerative diseases. It has been found to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
properties
IUPAC Name |
3-[(1-cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12-6-9(14)13(10(12)15)7-11(4-5-11)8-2-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQFPGMWKWLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)


![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)